molecular formula C8H12N2O B009221 (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 105786-38-7

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B009221
CAS No.: 105786-38-7
M. Wt: 152.19 g/mol
InChI Key: SCQSHSJVMGGQKR-UCROKIRRSA-N
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Description

Bicyclo[221]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) is a bicyclic compound with a unique structure that includes a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) typically involves the reaction of norbornene derivatives with appropriate amine and carboxylic acid reagents. One common method includes the use of N-bromosuccinimide as a reagent to introduce the amino group . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted norbornene derivatives .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but different functional groups.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride group instead of an amide.

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Features an aldehyde group instead of an amide.

Uniqueness

The uniqueness of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI) lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSHSJVMGGQKR-UCROKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 3
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

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